molecular formula C9H14O3 B1593391 Bis(2-methylallyl) carbonate CAS No. 64057-79-0

Bis(2-methylallyl) carbonate

Cat. No. B1593391
CAS RN: 64057-79-0
M. Wt: 170.21 g/mol
InChI Key: SKCUYCAPQSWGBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Bis(2-methylallyl) carbonate can be synthesized using bio-based polyether polyols (PO3G) with different molecular weights (250, 650 and 1000 g mol −1) and carbon dioxide as green feedstocks . The synthesis process is in agreement with the sustainable chemical industry and attempts to minimize negative environmental impact .


Molecular Structure Analysis

The detailed chemical structure analysis of synthesized products was performed using a combination of spectroscopy techniques (ATR-FTIR as well as 1D and 2D NMR techniques), mass spectrometry (MALDI-TOF MS) and chromatography analysis (SEC) .


Chemical Reactions Analysis

The formation of the main product with two terminal cyclic carbonates was confirmed and the formed side products were also identified, characterized and quantified . The synthesized bis(cyclic carbonate)s were successfully used for the preparation of NIPU thermosets .

Scientific Research Applications

1. Synthesis of Non-Isocyanate Polyurethanes

Bis(cyclic carbonate)s, including derivatives of Bis(2-methylallyl) carbonate, have been explored for the synthesis of non-isocyanate polyurethanes (NIPUs). These compounds offer an alternative to conventional polyurethanes, avoiding the use of toxic phosgene or isocyanates. A study by Sheng et al. (2015) demonstrated the efficient preparation of bis(cyclic carbonate)s through the coupling reaction of carbon dioxide with diglycidyl ethers, using an iron-based catalytic system. The resulting NIPUs showed good molecular weights and thermal properties, indicating their potential for various applications (Sheng et al., 2015).

2. Biobased Polyurethane Synthesis

In the context of sustainable chemistry, Chen et al. (2015) reported the synthesis of lignin/glycerol-based bis(cyclic carbonate) for polyurethane production. This approach leverages biobased materials, contributing to the development of eco-friendly polymers (Chen et al., 2015).

3. Manufacturing of Polycarbonates

The synthesis of isosorbide bis(methyl carbonate), a chemical closely related to Bis(2-methylallyl) carbonate,has been studied for its potential in manufacturing non-isocyanate polyurethanes and bisphenol A-free polycarbonates. Ochoa-Gómez et al. (2020) explored the synthesis of isosorbide bis(methyl carbonate) from isosorbide and dimethyl carbonate, emphasizing the importance of dual basic-nucleophilic catalysts in the process. This highlights the utility of such compounds in creating safer and environmentally friendly polymers (Ochoa-Gómez et al., 2020).

4. Electrolyte Additives for Lithium Ion Batteries

In the field of energy storage, bis(cyclic carbonate) derivatives have been used as electrolyte additives in lithium-ion batteries. Lyu et al. (2019) investigated the use of bis(trimethylsilyl) 2-fluoromalonate derivatives as additives, enhancing the capacity retention and maintaining the structural integrity of high voltage lithium ion batteries. This research suggests the potential of bis(cyclic carbonate) derivatives in improving the performance and safety of energy storage devices (Lyu et al., 2019).

5. Biomedical Applications: Drug and Nucleic Acid Delivery

Bis(cyclic carbonate) derivatives, including those based on Bis(2-methylallyl) carbonate, are being explored in biomedical applications. Ansari et al. (2021) discussed the use of 2,2-bis(hydroxymethyl) propionic acid based cyclic carbonate monomers in the synthesis of biodegradable polymers for drug and nucleic acid delivery. The versatility and biocompatibility of these materials make them suitable for various biomedical applications, including targeted delivery systems (Ansari et al., 2021).

Safety and Hazards

According to the safety data sheet, Bis(2-methylallyl) carbonate is not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . In case of eye contact, skin contact, inhalation, or ingestion, immediate medical attention is advised . It is recommended to handle and store the compound with adequate ventilation and personal protective equipment .

Mechanism of Action

Target of Action

Dimethallyl carbonate, also known as Bis(2-methylallyl) carbonate, is primarily used as an additive in electrolytes to improve the thermal stability of lithium-ion batteries . The compound’s primary target is the negative electrode of the battery, where it forms a film during the initial charging process .

Mode of Action

The compound interacts with its target during the initial charging of the negative electrode. When the electrolyte contains the Dimethallyl carbonate additive, film formation occurs near 1 V vs. Li/Li+ . This film formation is a crucial part of the compound’s mode of action.

Biochemical Pathways

This can result in alkoxycarbonylation and alkylation reactions . These reactions are part of the broader chemical pathways that DACs, including Dimethallyl carbonate, can participate in.

Pharmacokinetics

It’s worth noting that dimethallyl carbonate is a weak methylating agent , which suggests that it may have different pharmacokinetic properties compared to stronger methylating agents.

Result of Action

The primary result of Dimethallyl carbonate’s action is the formation of a film on the negative electrode of a lithium-ion battery during the initial charging process . This film improves the thermal stability of the battery, which is a crucial aspect of battery performance and safety .

Action Environment

The action of Dimethallyl carbonate is influenced by the environment within the lithium-ion battery. The initial charging process of the negative electrode, which triggers the film formation, is a key environmental factor

properties

IUPAC Name

bis(2-methylprop-2-enyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(2)5-11-9(10)12-6-8(3)4/h1,3,5-6H2,2,4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCUYCAPQSWGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC(=O)OCC(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30948082
Record name Bis(2-methylprop-2-en-1-yl) carbonate
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-methylallyl) carbonate

CAS RN

64057-79-0
Record name 2-Propen-1-ol, 2-methyl-, 1,1′-carbonate
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Record name 2-Propen-1-ol, 2-methyl-, 1,1'-carbonate
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Record name 2-Propen-1-ol, 2-methyl-, 1,1'-carbonate
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Record name Bis(2-methylprop-2-en-1-yl) carbonate
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Record name Bis(2-methylallyl) carbonate
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Synthesis routes and methods

Procedure details

The reaction conditions of Example 37 are substantially repeated employing 3-chloro-2-methyl-l-propene (181.1 g, 2.0 moles), dimethyl carbonate (450.0 g, 5.0 moles), 30.0 g of DOWEX® MWA-1 beads and p-methoxyphenol (1.0 g, 0.08 mole). After 2 hours at 150° C., distillation gives 37.7 g (15.3 percent yield based on 3-chloro-2-methyl-1-propene) of methallyl methyl carbonate, b.p. 89° C.-90° C. (100 torr) and 1.2 g (0.7 percent yield based on 3-chloro-2-methyl-l-propene) of bis(2-methylallyl)carbonate, b.p. 87° C.-88° C. (17 torr).
Quantity
181.1 g
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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